molecular formula C12H16N2O3 B4608745 N-(2-methyl-3-nitrophenyl)pentanamide

N-(2-methyl-3-nitrophenyl)pentanamide

Cat. No.: B4608745
M. Wt: 236.27 g/mol
InChI Key: SLKCISLSHQVJIZ-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)pentanamide: is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to a pentanamide moiety. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(2-methyl-3-nitrophenyl)pentanamide typically involves the following steps:

    Nitration of 2-methylphenylamine: The starting material, 2-methylphenylamine, undergoes nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 3-position of the phenyl ring, forming 2-methyl-3-nitrophenylamine.

    Acylation: The resulting 2-methyl-3-nitrophenylamine is then acylated with pentanoyl chloride (C5H9ClO) in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2-methyl-3-nitrophenyl)pentanamide can undergo reduction reactions to form the corresponding amine, N-(2-methyl-3-aminophenyl)pentanamide. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups under appropriate conditions.

    Oxidation: Although less common, the methyl group attached to the phenyl ring can undergo oxidation to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Reduction: H2/Pd-C, Fe/HCl

    Substitution: Halogens, alkyl halides

    Oxidation: KMnO4, CrO3

Major Products:

    Reduction: N-(2-methyl-3-aminophenyl)pentanamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Carboxylic acids, aldehydes

Scientific Research Applications

Chemistry:

N-(2-methyl-3-nitrophenyl)pentanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology:

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving nitro and amide groups. It may also serve as a model compound in studies of nitroaromatic compound metabolism.

Medicine:

The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with anti-inflammatory, antimicrobial, or anticancer properties. Its derivatives may exhibit biological activities that can be explored for therapeutic applications.

Industry:

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)pentanamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its nitro and amide groups, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the amide group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

  • N-methylpentanamide
  • 2-methyl-N-(2-methyl-3-nitrophenyl)pentanamide
  • N-(2-methyl-3-nitrophenyl)butanamide

Comparison:

N-(2-methyl-3-nitrophenyl)pentanamide is unique due to the presence of both a nitro group and a pentanamide moiety. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, N-methylpentanamide lacks the nitro group, which significantly alters its reactivity and potential applications. Similarly, 2-methyl-N-(2-methyl-3-nitrophenyl)pentanamide has an additional methyl group, which can influence its steric and electronic properties, affecting its interactions with other molecules.

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-4-8-12(15)13-10-6-5-7-11(9(10)2)14(16)17/h5-7H,3-4,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKCISLSHQVJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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